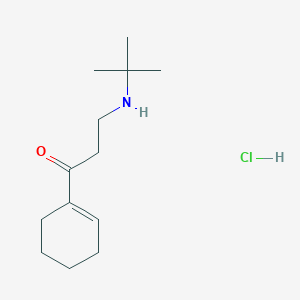

3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, commonly known as TTA, is a chemical compound that is widely used in scientific research. TTA is a potent and selective inhibitor of the mitochondrial uncoupling protein 1 (UCP1), which plays a crucial role in thermogenesis and energy expenditure.

Wirkmechanismus

TTA acts as a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which is a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis. This compound dissipates the proton gradient across the inner mitochondrial membrane, leading to the generation of heat instead of ATP. TTA inhibits this compound-mediated thermogenesis, leading to an increase in energy expenditure and a reduction in adiposity.

Biochemical and Physiological Effects:

TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes. TTA has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. TTA has been shown to have no significant effect on food intake or locomotor activity.

Vorteile Und Einschränkungen Für Laborexperimente

TTA is a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which makes it a valuable tool for investigating the role of this compound in thermogenesis and energy expenditure. TTA is also relatively easy to synthesize and is available commercially. However, TTA has a short half-life in vivo, which limits its use in long-term studies. TTA also has a narrow therapeutic window, which requires careful dosing to avoid toxicity.

Zukünftige Richtungen

Future research on TTA should focus on the development of more stable and selective 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors. The identification of new this compound inhibitors could lead to the development of novel therapeutics for obesity and diabetes. Future research should also investigate the role of this compound in other tissues, such as muscle and liver, and its potential as a target for metabolic disease. Finally, the development of new animal models of this compound deficiency could provide valuable insights into the role of this compound in energy homeostasis and metabolic health.

Synthesemethoden

The synthesis of TTA involves the reaction of tert-butylamine with 1-cyclohexen-1-ol to form 1-(tert-butylamino)-1-cyclohexene. This intermediate is then reacted with 3-bromo-1-propanone to yield TTA. The final product is obtained as a hydrochloride salt.

Wissenschaftliche Forschungsanwendungen

TTA is widely used in scientific research to investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. This compound is predominantly expressed in brown adipose tissue (BAT), which plays a crucial role in energy homeostasis and metabolic health. TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes.

Eigenschaften

IUPAC Name |

3-(tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11;/h7,14H,4-6,8-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDVDRZDZQCKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)C1=CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)

![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)

![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)